Cas no 1467902-86-8 (tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate)

Tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate is a specialized organic compound featuring a carbamate-protected aniline moiety with bromine and dimethylamino substituents. Its key advantages include high purity and stability, making it suitable for use as an intermediate in pharmaceutical synthesis and organic chemistry research. The tert-butyl carbamate (Boc) group provides selective deprotection capabilities, enabling controlled functionalization in multi-step reactions. The bromine atom offers a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the dimethylamino group enhances electron density, influencing reactivity patterns. This compound is particularly valuable in medicinal chemistry for constructing complex heterocycles or tailored aromatic systems.
tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate structure
1467902-86-8 structure
Product Name:tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate
CAS No:1467902-86-8
MF:C13H19BrN2O2
MW:315.206162691116
CID:5848319
PubChem ID:65142746
Update Time:2025-10-17

tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate
    • AKOS014476102
    • 1467902-86-8
    • EN300-6278937
    • Inchi: 1S/C13H19BrN2O2/c1-13(2,3)18-12(17)15-10-8-9(14)6-7-11(10)16(4)5/h6-8H,1-5H3,(H,15,17)
    • InChI Key: ZQLHFXCEPSESNJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)N(C)C

Computed Properties

  • Exact Mass: 314.06299g/mol
  • Monoisotopic Mass: 314.06299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.6Ų

tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate

Recent Advances in the Synthesis and Applications of tert-Butyl N-[5-Bromo-2-(dimethylamino)phenyl]carbamate (CAS: 1467902-86-8)

In recent years, the compound tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate (CAS: 1467902-86-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The unique structural features of this compound, including the bromo and dimethylamino substituents, make it a versatile building block for medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of this compound in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate as a starting material for the development of potent and selective BTK inhibitors with improved pharmacokinetic properties. The bromo substituent at the 5-position proved particularly valuable for subsequent cross-coupling reactions, enabling efficient diversification of the molecular scaffold.

Another significant application was reported in ACS Chemical Biology (2024), where this compound was employed in the synthesis of fluorescent probes for studying protein-protein interactions. The dimethylamino group provided an ideal site for further functionalization, allowing researchers to attach various fluorophores while maintaining the compound's biological activity. This approach has opened new avenues for real-time monitoring of cellular processes and drug-target interactions.

From a synthetic chemistry perspective, recent advances in transition metal-catalyzed reactions have significantly improved the efficiency of producing tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate. A Nature Communications paper (2023) described a novel palladium-catalyzed amination protocol that achieves higher yields and better regioselectivity compared to traditional methods. These improvements are particularly important given the growing demand for this intermediate in drug discovery programs.

The safety profile and handling considerations of this compound have also been the subject of recent investigations. A comprehensive study in Chemical Research in Toxicology (2024) evaluated its stability under various conditions and proposed optimal storage protocols. The researchers noted that while the compound is generally stable at room temperature, protection from light and moisture is recommended for long-term storage.

Looking forward, the pharmaceutical industry anticipates increased utilization of tert-butyl N-[5-bromo-2-(dimethylamino)phenyl]carbamate in the development of next-generation therapeutics. Several patent applications filed in 2024 demonstrate its incorporation into novel drug candidates targeting inflammatory diseases and certain types of cancer. The compound's versatility and the recent methodological improvements in its synthesis and application suggest it will remain an important tool in medicinal chemistry for years to come.

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